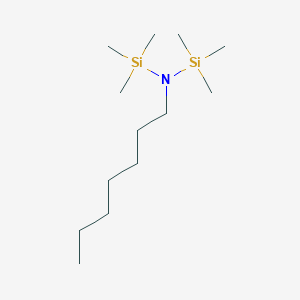
1-Heptanamine, bis-TMS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Heptanamine, bis-TMS can be synthesized through the reaction of 1-heptanamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows:
[ \text{1-Heptanamine} + 2 \text{(Trimethylsilyl chloride)} + \text{Triethylamine} \rightarrow \text{this compound} + \text{Triethylamine hydrochloride} ]
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1-Heptanamine, bis-TMS undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to yield 1-heptanamine and trimethylsilanol in the presence of water.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Hydrolysis Conditions: Hydrolysis typically requires the presence of water or aqueous acids/bases.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted heptanamines can be formed.
Hydrolysis Products: The primary products of hydrolysis are 1-heptanamine and trimethylsilanol.
Aplicaciones Científicas De Investigación
1-Heptanamine, bis-TMS has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of amines.
Biology: The compound can be used in the modification of biomolecules for analytical purposes.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-heptanamine, bis-TMS involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups can protect the amine functionality from unwanted reactions, allowing for selective modifications. The compound can also act as a nucleophile in substitution reactions, where the trimethylsilyl groups are replaced by other functional groups.
Comparación Con Compuestos Similares
Similar Compounds
1-Heptanamine: The parent compound, which lacks the trimethylsilyl groups.
Bis(trimethylsilyl)amine: A similar compound where the amine is protected by trimethylsilyl groups.
Uniqueness
1-Heptanamine, bis-TMS is unique due to the presence of two trimethylsilyl groups, which provide enhanced stability and protection to the amine functionality. This makes it particularly useful in synthetic chemistry where selective reactions are required.
Propiedades
Número CAS |
90014-14-5 |
|---|---|
Fórmula molecular |
C13H33NSi2 |
Peso molecular |
259.58 g/mol |
Nombre IUPAC |
N,N-bis(trimethylsilyl)heptan-1-amine |
InChI |
InChI=1S/C13H33NSi2/c1-8-9-10-11-12-13-14(15(2,3)4)16(5,6)7/h8-13H2,1-7H3 |
Clave InChI |
RZHCXTWNTKEVCO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14375320.png)
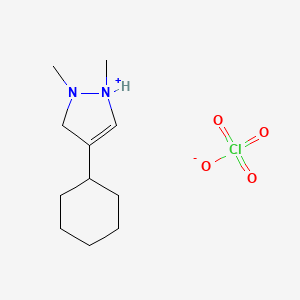

![1-Butoxybenzo[e]pyrene](/img/structure/B14375331.png)
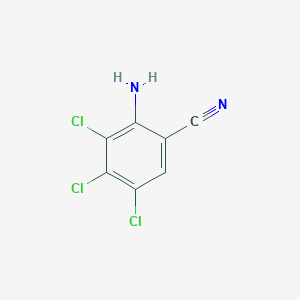
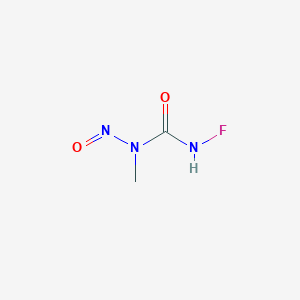

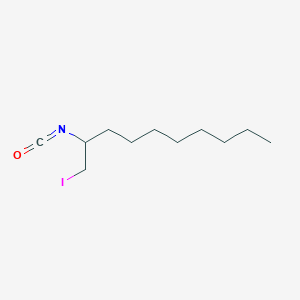

![N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine](/img/structure/B14375381.png)
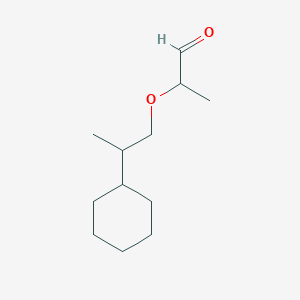
![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)

